molecular formula C18H17N3O5S3 B2472354 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide CAS No. 1098640-73-3

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B2472354
CAS No.: 1098640-73-3
M. Wt: 451.53
InChI Key: VIRHLLDQENLKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a heterocyclic compound featuring a fused benzothiazole-dioxane core (6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl group) linked to a pyrrolidine-2-carboxamide scaffold modified with a thiophene sulfonyl moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-point binding .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S3/c22-17(12-3-1-5-21(12)29(23,24)16-4-2-8-27-16)20-18-19-11-9-13-14(10-15(11)28-18)26-7-6-25-13/h2,4,8-10,12H,1,3,5-7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRHLLDQENLKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps. The starting materials are usually readily available compounds that undergo a series of reactions to form the final product. The synthetic route may include:

    Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazole ring.

    Introduction of the Dioxin Ring: The dioxin ring is introduced through a reaction with suitable reagents, often involving oxidative conditions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions, including sulfonation and cyclization.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving amines and aldehydes or ketones.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound. This step may require the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. Reagents such as palladium catalysts are often used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

    Coupling Reagents: Palladium catalysts, EDCI, DCC

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.

    Interacting with DNA: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

    Modulating Signaling Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Dioxane Cores

2.1.1 N-(3-Ethyl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide ()

  • Key Differences : Replaces the thiophene sulfonyl group with a methyl-pyrazole carboxamide.
  • The ethyl group on the benzothiazole nitrogen may enhance lipophilicity .

2.1.2 N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride ()

  • Key Differences: Substitutes the sulfonylpyrrolidine with a dimethylaminoethyl-acetamide group.
  • Implications : The tertiary amine in this compound increases basicity, likely improving water solubility (as a hydrochloride salt). The lack of a sulfonyl group may diminish electrophilic character, affecting interactions with sulfhydryl-containing biological targets .

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a , 11b , and 12 share heterocyclic frameworks but differ in substituents:

  • 11a (2,4,6-Trimethyl benzylidene derivative) : Exhibits high lipophilicity due to methyl groups, with a moderate yield (68%).
  • 12 (Pyrimido[2,1-b]quinazoline derivative) : Features a fused quinazoline system, increasing aromatic surface area for π-π stacking.
Compound Molecular Formula Key Functional Groups Yield (%) Notable Properties
Target Compound C₁₉H₁₉N₃O₅S₂ Thiophene sulfonyl, pyrrolidine N/A High polarity, rigid core
11a () C₂₀H₁₀N₄O₃S Trimethylbenzylidene, furan 68 Lipophilic, moderate solubility
11b () C₂₂H₁₇N₃O₃S Cyanobenzylidene, furan 68 Enhanced polarity, CN interaction
12 () C₁₇H₁₀N₄O₃ Quinazoline, nitrile 57 Extended π-system

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Compounds 1l and 2d feature nitroaryl and cyano groups but lack the benzothiazole-dioxane core:

  • 2d (Benzyl-substituted analogue) : Incorporates a benzyl group, increasing steric bulk and possibly reducing metabolic clearance .

Functional Group Comparisons

  • Sulfonamide vs. Carboxamide : Sulfonamides (e.g., target compound) exhibit stronger acidity (pKa ~1–2) compared to carboxamides (pKa ~15–17), influencing ionization and membrane permeability .
  • Thiophene vs.

Research Implications

The target compound’s unique combination of a benzothiazole-dioxane core and thiophene sulfonyl group distinguishes it from analogues. Its polarity and rigidity suggest suitability for targeting extracellular proteins or enzymes with deep binding pockets. Further studies should explore its pharmacokinetics relative to lipophilic analogues (e.g., 11a) and basic derivatives (e.g., ).

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H19N3O5S2 and features a unique structure combining a benzothiazole moiety with a pyrrolidine backbone. The presence of sulfonamide and dioxin groups enhances its chemical reactivity and biological interaction potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : It has been shown to inhibit lipid peroxidation effectively, suggesting a role in protecting cells from oxidative stress. In comparative studies, some derivatives demonstrated antioxidant capabilities significantly exceeding those of established agents like probucol .
  • Calcium Antagonist Properties : Certain derivatives have been reported to exhibit calcium channel blocking effects comparable to flunarizine, indicating potential applications in cardiovascular health .
  • Hypolipidemic Effects : Animal studies have revealed significant reductions in lipid levels when administered at specific dosages (100 and 300 mg/kg), suggesting therapeutic potential for managing hyperlipidemia .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Lipid Peroxidation : The compound's structure allows it to scavenge free radicals, thereby preventing the oxidative degradation of lipids.
  • Calcium Channel Blockade : By interfering with calcium ion influx into cells, it may reduce vascular resistance and improve blood flow.
  • Modulation of Lipid Metabolism : The hypolipidemic effect may involve altering lipid synthesis pathways or enhancing lipid clearance from the bloodstream.

Case Study 1: Antioxidant Efficacy

A study evaluated several derivatives of the compound for their ability to inhibit LDL oxidation. Compounds 25 and 36 were highlighted for their superior activity, showing up to 45 times greater efficacy than traditional antioxidants .

Case Study 2: Hypolipidemic Activity

In a controlled study involving mice, the administration of a related compound demonstrated significant reductions in total cholesterol and triglycerides after treatment with doses ranging from 100 to 300 mg/kg. These findings support further investigation into its use as a therapeutic agent for dyslipidemia .

Data Table: Biological Activities Comparison

Activity TypeCompound EfficacyReference
Antioxidant5-45 times more active than probucol
Calcium AntagonistComparable to flunarizine
HypolipidemicSignificant reduction in lipid levels

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A multi-step synthesis approach is typically required, focusing on protecting sensitive functional groups (e.g., the thiophen-2-ylsulfonyl moiety) and optimizing reaction conditions. Key steps include:

  • Coupling reactions : Use of activating agents like carbodiimides for amide bond formation between the benzothiazole and pyrrolidine-carboxamide moieties.
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) are preferred for solubility and reaction efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural determination using programs like SHELXL or Mercury for refinement and visualization .
  • HPLC-PDA : To assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can computational quantum chemical calculations optimize reaction conditions for this compound?

Computational methods (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For example:

  • Reaction path search : Identify energetically favorable pathways for key steps like sulfonylation or cyclization.
  • Solvent effects : Use COSMO-RS models to simulate solvent interactions and select optimal media .
  • Data integration : Combine computational predictions with high-throughput experimental screening to narrow down optimal conditions (e.g., temperature, catalysts) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Validation tools : Cross-check crystallographic data (e.g., bond lengths/angles) against Mercury’s structural databases to identify outliers .
  • Dynamic NMR studies : Investigate conformational flexibility that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) structures .
  • Alternative refinement models : Use SHELXL’s twinning or disorder modeling features to address crystallographic ambiguities .

Q. How can researchers design experiments to elucidate biological target interaction mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) between the compound and putative targets (e.g., enzymes, receptors).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to infer binding modes .
  • Mutagenesis studies : Identify critical residues in the target protein by comparing binding affinities of wild-type vs. mutant variants .

Q. What methodologies address stability challenges during in vitro assays?

  • Forced degradation studies : Expose the compound to stress conditions (pH, light, heat) and monitor degradation products via LC-MS.
  • Microsomal stability assays : Use liver microsomes to assess metabolic susceptibility and guide structural modifications for improved stability .

Data Contradiction Analysis

Q. How should researchers handle conflicting bioactivity data across different assay platforms?

  • Assay validation : Ensure consistency in buffer conditions, cell lines, and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
  • Orthogonal assays : Confirm activity using unrelated methods (e.g., fluorescence-based vs. radiometric assays) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systematic errors in data collection .

Tables for Key Methodologies

Technique Application References
X-ray crystallography (SHELXL)Structural refinement and validation
DFT calculationsReaction pathway optimization
SPR/ITCBinding mechanism elucidation
HPLC-PDAPurity assessment and impurity profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.